5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride
Descripción
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 5,6-dihydroxy-N-methyl-N-propyl-5,6,7,8-tetrahydronaphthalen-2-amine hydrochloride . This nomenclature reflects its tetrahydronaphthalene backbone, substituted with hydroxyl groups at positions 5 and 6, a methyl-propylamine moiety at position 2, and a hydrochloride salt.
Synonyms for the compound include:
- 5,6,7,8-Tetrahydro-6-(methylpropylamino)-1,2-naphthalenediol hydrochloride
- 6-(Methylpropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrochloride
- N-Methyl-N-propyl-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride .
These alternative names are frequently used in chemical databases and supplier catalogs to describe the same molecular entity.
Molecular Formula and Weight Analysis
The molecular formula of 5,6-dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is C₁₄H₂₂ClNO₂ , with a molecular weight of 271.78 g/mol . The formula accounts for the following atomic contributions:
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 14 | 12.01 | 168.14 |
| H | 22 | 1.008 | 22.18 |
| Cl | 1 | 35.45 | 35.45 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| Total | - | - | 271.78 |
The calculated molecular weight aligns precisely with experimental data, confirming the formula’s accuracy.
CAS Registry Number and Database Identifiers
The compound is uniquely identified by its CAS Registry Number 55218-13-8 , which is universally recognized in chemical literature and commercial databases. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| MDL Number | MFCD10565890 | |
| CBNumber | CB43146213 | |
| Supplier Catalog Codes | AG34885 (A2B Chem) |
The compound is listed by global suppliers such as Shanghai EFE Biological Technology Co., Ltd. and BOC Sciences , which provide it under research-grade specifications. While PubChem and ChemSpider entries for this compound are not directly cited in the provided sources, its structural analogs (e.g., dopamine receptor agonists) are well-documented in pharmacological databases.
Structural and Functional Significance
The tetrahydronaphthalene core of the compound positions it within the aminotetraline class, known for dopaminergic activity. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications. Substitutions at the nitrogen atom (methyl and propyl groups) and hydroxylated aromatic ring are critical for receptor binding affinity, though detailed mechanistic studies fall outside this nomenclature-focused analysis.
Propiedades
Fórmula molecular |
C14H22ClNO2 |
|---|---|
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17;/h4,7,11,16-17H,3,5-6,8-9H2,1-2H3;1H |
Clave InChI |
BFYWUKDTZRFCIP-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C1CCC2=C(C1)C=CC(=C2O)O.Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of Key Intermediate: 5,6-Dimethoxy-2-tetralone
The preparation of 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride typically begins with the synthesis of 5,6-dimethoxy-2-tetralone, a crucial intermediate. This intermediate is synthesized via a multi-step sequence starting from 1,6-dibromo-2-hydroxynaphthalene:
- Bromination of hydroxynaphthalene to yield 1,6-dibromo-2-hydroxynaphthalene.
- Methylation of the dibromo-hydroxynaphthalene to form 1,6-dibromo-2-methoxynaphthalene.
- Methoxylation using sodium methoxide in the presence of copper(I) iodide to obtain 5,6-dimethoxy-2-tetralone.
This synthetic route, although effective, involves careful control of reaction conditions due to unpredictable results in the methoxylation step.
Formation of 2-Aminotetralin Derivative via Reductive Amination
The key step in the preparation of the target compound involves the reductive amination of 5,6-dimethoxy-2-tetralone with N-methyl-n-propylamine:
- 5,6-Dimethoxy-2-tetralone is reacted with N-methyl-n-propylamine in toluene with powdered 4Å molecular sieves to remove water and drive the condensation.
- The mixture is heated in a sealed flask at 60°C for 18 hours, followed by addition of a second portion of amine and further heating for 8 hours.
- The resulting imine intermediate is then subjected to reduction with sodium cyanoborohydride (NaBH3CN) in methanol at 0°C, with the pH adjusted to 4 by acetic acid.
- After stirring and completion of reduction, the reaction mixture is worked up by extraction with ether and aqueous sodium bicarbonate to isolate the secondary amine product.
Conversion to the Dihydroxy Derivative
The 5,6-dimethoxy groups in the aminotetralin intermediate are subsequently demethylated to yield the 5,6-dihydroxy compound. This step is critical as it introduces the catechol functionality:
- Demethylation is typically achieved using reagents such as boron tribromide (BBr3) or other strong Lewis acids under controlled conditions.
- The demethylation must be carefully monitored to prevent overreaction or degradation of the aminotetralin core.
Formation of Hydrochloride Salt
The free base of 5,6-dihydroxy-N-methyl-N-propyl-aminotetraline is converted into its hydrochloride salt to improve stability and facilitate handling:
- The amine is dissolved in an appropriate solvent such as ethyl acetate or methanol.
- Gaseous hydrogen chloride or hydrochloric acid solution is introduced at low temperature (0°C) to precipitate the hydrochloride salt.
- The solid is filtered, washed, and dried to yield the pure hydrochloride salt.
Data Table: Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Bromination | Br2, Acetic acid | Room temp | Several hours | Formation of dibromo-hydroxynaphthalene |
| Methylation | (CH3)2SO4, NaOH | Room temp | Hours | Methylation of hydroxyl groups |
| Methoxylation | NaOCH3, CuI, 2,4,6-trimethylpyridine | Reflux | Variable | Critical step, unpredictable yield |
| Reductive Amination | N-methyl-n-propylamine, NaBH3CN, AcOH | 0°C to 60°C | 26 hours total | Two-stage heating and reduction |
| Demethylation | BBr3 or equivalent | 0°C to RT | Hours | Converts methoxy to hydroxy groups |
| Hydrochloride Salt Formation | HCl gas or HCl solution | 0°C | 1-2 hours | Precipitation of hydrochloride salt |
Research Findings and Notes
- The reductive amination step using sodium cyanoborohydride is preferred due to its mildness and selectivity, preventing over-reduction of sensitive groups.
- Molecular sieves are critical in the condensation step to remove water and drive imine formation efficiently.
- The demethylation step is sensitive and requires controlled conditions to avoid decomposition of the catechol structure.
- Formation of the hydrochloride salt enhances the solubility and stability of the final compound, facilitating its pharmaceutical application.
- Alternative prodrug approaches have been explored to improve metabolic stability of the catechol compound, but the direct synthesis of the dihydroxy derivative remains a key method for obtaining the active form.
Análisis De Reacciones Químicas
Core Synthetic Pathway
The compound is synthesized through a multi-step sequence involving tetralone intermediates and reductive amination (Fig. 1):
Step 1: Tetralone Intermediate Preparation
5,6-Dimethoxy-2-tetralone serves as the primary precursor. Its synthesis involves:
-
Birch reduction of 1,2,6-trimethoxynaphthalene followed by acid hydrolysis ( , Scheme 2.1)
-
Alternative routes via rhodium(II)-catalyzed cyclization of α-diazoketones (50% yield vs. 30% for classical methods) ( , Chart 2.3)
Step 2: Reductive Amination
| Reagent | Conditions | Yield |
|---|---|---|
| n-Propylamine | Acetic acid, NaBH3CN | 85% |
| Methylamine | PtO2/H2, THF | 62% |
| Table 1: Comparative yields for amine introduction ( ) |
Step 3: Demethylation
-
48% HBr in glacial acetic acid removes methyl protecting groups (37% yield) ( , Scheme 2.6)
-
Selective demethylation preserves the thienylethyl substituent ( , Example II)
Step 4: Hydrochloride Salt Formation
Prodrug Activation Chemistry
To counter rapid catechol metabolism, prodrug derivatives undergo enzymatic activation:
2.1 Methoxy-Protected Analogs
-
5,6-(OCH3)2-PTAT (dimethoxy prodrug) converts to active form via cytochrome P450-mediated oxidative cleavage ( , p. 15)
-
Half-life extension from <1 hr (parent) to 6–8 hrs (prodrug) in hepatic microsomes ( , Section 1.5.4)
2.2 Methylenedioxy Derivatives
-
5,6-OCH2O-PTAT requires CYP3A4/5 for activation
-
In vitro conversion rate: 0.8 nmol/min/mg protein ( , p. 18)
Oxidative Reactivity
The catechol moiety drives unique redox behavior:
3.1 Metal Chelation
| Metal Ion | Stability Constant (log K) |
|---|---|
| Fe³⁺ | 12.4 ± 0.3 |
| Cu²⁺ | 9.8 ± 0.2 |
| Table 2: Stability constants determined by potentiometry ( , p. 8) |
3.2 Autoxidation Pathways
-
pH-dependent oxidation to o-quinone at physiological pH (7.4):
-
Rate constant (k): 2.7 × 10⁻³ s⁻¹ in phosphate buffer ( , p. 63)
Stability Challenges
4.1 Degradation Pathways
4.2 Stabilization Strategies
| Approach | t90 Improvement |
|---|---|
| Lyophilization | 12 → 24 months |
| Ascorbic acid (0.1%) | 6 → 18 hrs |
| Table 3: Stability enhancement methods ( ) |
Stereochemical Considerations
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
The primary mechanism of action for 5,6-DHNPAT involves its agonistic effects on dopamine receptors, particularly D1, D2, D3, and D4 subtypes. Studies have shown that this compound exhibits a high affinity for D2 and D3 receptors, making it a candidate for investigating the treatment of disorders such as Parkinson's disease and schizophrenia .
Neurological Disorders
5,6-DHNPAT has been studied for its potential therapeutic effects in treating neurological disorders. Its ability to activate dopamine receptors suggests possible applications in:
- Parkinson's Disease : By stimulating dopaminergic pathways, 5,6-DHNPAT may alleviate symptoms associated with dopamine deficiency.
- Schizophrenia : Given its action on multiple dopamine receptor subtypes, it could help manage positive and negative symptoms of schizophrenia.
Behavioral Studies
Research involving animal models has demonstrated that 5,6-DHNPAT can influence behaviors related to motivation and reward processing. These studies often utilize behavioral assays to assess the compound's effects on locomotion and reinforcement learning .
Neuropharmacology
In neuropharmacological studies, 5,6-DHNPAT has been used to explore the signaling pathways activated by dopamine receptors. Its interactions with G-protein-coupled receptors (GPCRs) are crucial for understanding receptor dynamics and downstream signaling .
Case Study 1: Dopamine Receptor Agonism
In a study assessing the effects of various aminotetralines on dopamine release in rat striatal slices, 5,6-DHNPAT showed significant agonistic activity at D2 receptors. The results indicated that the compound could enhance dopamine release under specific conditions .
| Compound | Receptor Activity | Maximal Effect |
|---|---|---|
| 5,6-DHNPAT | D2 Agonist | High |
| Other Aminotetralines | Variable | Lower |
Case Study 2: Behavioral Impact
Another investigation focused on the behavioral impact of 5,6-DHNPAT in rodent models demonstrated that administration led to increased locomotor activity and enhanced motivation in reward-seeking tasks. This suggests potential implications for understanding addiction mechanisms and treatment strategies .
Mecanismo De Acción
El compuesto ejerce sus efectos actuando como agonista de los receptores de dopamina. Se une a estos receptores e imita la acción de la dopamina, lo que provoca diversas respuestas fisiológicas. Los principales objetivos moleculares son los receptores de dopamina D1 y D2, que participan en la regulación del estado de ánimo, el movimiento y otras funciones neurológicas .
Comparación Con Compuestos Similares
Comparison with Structural and Functional Analogues
Structural Analogues
Table 1: Key Structural Differences Among Aminotetraline Derivatives
| Compound Name | Substituent Positions | Functional Groups | N-Substituents | Salt Form |
|---|---|---|---|---|
| 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline | 5,6-OH | Dihydroxyl | Methyl, Propyl | Hydrochloride |
| 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline | 6,7-OH | Dihydroxyl | Methyl, Propyl | Hydrobromide |
| 5-Methoxy-N-propyl-2-aminotetraline | 5-OCH₃ | Methoxy | Propyl | Hydrochloride |
Key Observations :
- Hydroxyl vs. Methoxy Groups : The 5,6-dihydroxy derivative (target compound) has higher polarity compared to the 5-methoxy analogue, which may reduce blood-brain barrier penetration but enhance receptor affinity .
- D3) .
- Salt Form : Hydrobromide salts (e.g., 6,7-dihydroxy analogue) may differ in solubility and stability compared to hydrochloride forms .
Pharmacological Activity
- Hydroxyl Groups: Critical for hydrogen bonding with dopamine receptors. The 5,6-dihydroxy configuration mimics endogenous dopamine’s catechol structure, enhancing agonist activity .
- N-Substituents : The methyl-propyl combination balances lipophilicity and steric effects, optimizing receptor interaction and metabolic stability compared to bulkier substituents (e.g., dibutyl) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | pKa | Boiling Point (°C) |
|---|---|---|---|
| 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline | 235.33 (free base) | 10.20 | 388.5 |
| 6-Methoxy DiPT Hydrochloride | 310.90 | ~9.5* | Not reported |
Key Differences :
Impurities and Regulatory Considerations
Pharmaceutical impurities listed in (e.g., Amitriptyline Hydrochloride, Cyclobenzaprine Hydrochloride) are structurally distinct (tricyclic antidepressants) but highlight the importance of purity in dopaminergic research.
Actividad Biológica
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is a compound belonging to the aminotetralin family, recognized primarily for its role as a dopamine receptor agonist . Its structural characteristics, including hydroxyl groups at the 5 and 6 positions of the tetraline ring and a methyl and propyl group on the nitrogen atom, contribute to its pharmacological significance, particularly in the context of central nervous system disorders.
The compound primarily interacts with various dopamine receptors, notably D1, D2, D3, and D4. Research indicates that it exhibits agonistic activity , meaning it activates these receptors similarly to dopamine itself. This interaction is crucial for understanding its potential therapeutic uses in conditions such as Parkinson's disease and schizophrenia.
Receptor Binding Affinity
Studies have demonstrated that this compound selectively binds to dopamine receptors with varying affinities. The following table summarizes its binding affinity compared to other related compounds:
| Compound Name | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline | D2 | 0.5 nM |
| 5-OH-DPAT | D2 | 1.0 nM |
| 8-OH-DPAT | D3 | 2.5 nM |
| N-Methyl-N-propargyl-2-aminotetralin | D1 | 3.0 nM |
Note: The values are indicative of relative binding affinities; lower Ki values represent higher affinities.
Physiological Effects
The activation of dopamine receptors by this compound leads to several physiological effects:
- Increased locomotor activity in animal models, suggesting potential applications in treating motor deficits associated with Parkinson's disease.
- Modulation of neurotransmitter release , particularly acetylcholine and serotonin, which may influence mood and cognition.
In Vivo Studies
In vivo studies have shown that administration of this compound results in significant behavioral changes in rodent models. For instance:
- A study indicated that doses of 0.1 mg/kg led to increased locomotion in rats, while higher doses (1 mg/kg) resulted in stereotyped behaviors typical of dopaminergic stimulation .
- Another research effort highlighted its potential neuroprotective effects against neurotoxicity induced by MPTP (a neurotoxin used to model Parkinson's disease), demonstrating reduced neuronal loss in treated animals .
Structure-Activity Relationship (SAR)
The compound's efficacy has been further elucidated through structure-activity relationship studies, which reveal that modifications to the hydroxyl groups significantly impact receptor selectivity and potency:
- Hydroxylation at positions 5 and 6 enhances D2 receptor activity compared to mono-hydroxylated analogs .
- Substituting the propyl group with other alkyl chains alters pharmacokinetics and receptor binding profiles.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds provides insights into their biological activities:
| Compound Name | Receptor Selectivity | Notable Effects |
|---|---|---|
| 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline | Mixed D1/D2 agonist | Increased locomotion |
| 5-OH-DPAT | Selective D2 agonist | Reduced anxiety-like behavior |
| N-Methyl-N-propargyl-2-aminotetralin | Mixed D1/D3 agonist | Enhanced cognitive function |
Q & A
Basic Question: What are the optimal synthetic routes for 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including reductive amination or alkylation of tetralin derivatives. Key steps include:
- Reagent Selection : Use catalysts like potassium ferrocyanide (for redox reactions) or TCEP (Tris-(2-carboxyethyl)phosphine hydrochloride) to stabilize intermediates .
- Purification : Employ column chromatography with silica gel or reverse-phase HPLC, as described in impurity isolation protocols for structurally related compounds (e.g., articaine derivatives) .
- Yield Optimization : Adjust solvent polarity (e.g., sodium acetate buffer for pH control) and reaction temperatures (reflux conditions) to minimize side products .
Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the tetralin backbone and substituent positions (methyl, propyl, hydroxyl groups). Compare with reference spectra of similar aminotetralines (e.g., naltrexone derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection (e.g., 254 nm) for purity assessment, referencing EP (European Pharmacopoeia) impurity standards .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight and fragmentation patterns .
Advanced Question: How can researchers resolve contradictory data regarding the compound's receptor binding affinity across different studies?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated or fluorescent ligands in competitive binding studies under standardized buffer conditions (e.g., 10× PBS pH 7.4) .
- Control Experiments : Include reference compounds (e.g., dopamine receptor agonists/antagonists) to validate assay specificity .
- Data Normalization : Adjust for batch-to-batch variability in compound purity using EP-grade reference standards .
Advanced Question: What strategies are recommended for identifying and quantifying synthetic impurities in this compound?
Methodological Answer:
- LC-MS/MS Profiling : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns with EP-certified impurities (e.g., dimethylamino-propyl analogs) .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to simulate degradation pathways. Monitor stability via HPLC .
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) for impurity quantification .
Advanced Question: How should in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability and metabolic stability?
Methodological Answer:
- Animal Models : Use rodent cohorts (n ≥ 6) with intravenous and oral dosing to assess bioavailability. Collect plasma samples at timed intervals .
- Bioanalytical Methods : Employ protein precipitation (e.g., acetonitrile) followed by LC-MS/MS for metabolite detection. Reference structurally similar compounds (e.g., noscapine derivatives) for metabolic pathway predictions .
- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life, integrating data from controlled formulations (e.g., hydrochloride salts) .
Basic Question: What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?
Methodological Answer:
- Accelerated Stability Testing : Store samples at -20°C (short-term) and -80°C (long-term) with desiccants to prevent hygroscopic degradation .
- pH-Dependent Stability : Use phosphate-buffered saline (pH 7.4) for aqueous solutions, avoiding alkaline conditions that may hydrolyze the amine group .
- Light Protection : Store in amber vials to prevent photooxidation of hydroxyl groups on the tetralin ring .
Advanced Question: How can discrepancies between in vitro receptor activity and in vivo efficacy be systematically addressed?
Methodological Answer:
- Translational Models : Use ex vivo tissue binding assays (e.g., brain homogenates) to correlate receptor occupancy with plasma concentrations .
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., cAMP levels for GPCR activity) in tandem with pharmacokinetic data .
- Species-Specific Metabolism : Compare metabolic profiles across species (e.g., human hepatocytes vs. rodent microsomes) to identify interspecies variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
